molecular formula C6H7N5O B1148206 N2-Methylguanine CAS No. 10030-78-1

N2-Methylguanine

Cat. No. B1148206
CAS RN: 10030-78-1
M. Wt: 165.15
InChI Key:
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Description

Synthesis Analysis

The synthesis of N2-methylguanine and its analogs can be achieved through various chemical pathways. For example, the synthesis of N-aminoguanines, closely related structures, involves starting with guanine derivatives like deoxyguanosine or O6-methylguanine and utilizing reagents such as hydroxylamine-O-sulfonic acid (Kohda et al., 1989). Another approach for synthesizing methylguanine derivatives involves controlled methylation of guanine nucleotides, highlighting the chemical reactions required to achieve specific methylations (Wilhelm & Ludlum, 1966).

Molecular Structure Analysis

The molecular structure of N2-methylguanine influences its interactions within DNA. Studies on various methylguanine derivatives, such as O6-methylguanine and 7-methylguanine, demonstrate how methylation affects DNA's structural dynamics and stability. For instance, O6-methylguanine exhibits unique syn and anti conformations that can disrupt normal base pairing and potentially lead to mutagenesis (Loechier, 1991). These structural considerations are crucial for understanding the biological implications of N2-methylguanine.

Chemical Reactions and Properties

Methylated guanines, including N2-methylguanine, participate in various chemical reactions that can influence genetic information processing. For example, the presence of methylated guanines has been shown to affect the template activity for polypeptide synthesis in vitro, indicating that these modifications can significantly impact DNA's functional roles (Wilhelm & Ludlum, 1966).

Physical Properties Analysis

The physical properties of N2-methylguanine, such as stability and reactivity, are influenced by its molecular structure. Studies on similar compounds demonstrate that methylated guanines can exhibit different stabilities and reactivities depending on their specific modifications and the surrounding chemical environment. For instance, the stability of Z-DNA structures can be affected by the incorporation of methylated guanine derivatives (Sugiyama et al., 1996).

Chemical Properties Analysis

The chemical properties of N2-methylguanine, including its reactivity and interactions with other molecules, play a significant role in its biological functions. The methylation of guanine bases, such as the formation of O6-methylguanine, has been studied in the context of chemical carcinogenesis, where the accumulation of methylated guanine in DNA has been linked to the induction of tumors (Margison & Kleihues, 1975).

Scientific Research Applications

  • DNA Repair and Cancer Protection

    N2-Methylguanine, along with other methylated purines, plays a role in DNA repair. The lesions caused by methylating agents, like N2-Methylguanine, are repaired by enzymes like O6-methylguanine-DNA methyltransferase (Mgmt) and enzymes of the base excision repair (BER) pathway. These repair mechanisms are crucial for protection against alkylation-induced colon carcinogenesis (Wirtz et al., 2010).

  • Chemoprotection in Gene Therapy

    N2-Methylguanine's role in gene therapy has been demonstrated through the chemoprotection of allogeneic stem cells. Methylguanine methyltransferase-mediated chemoprotection can enhance allogeneic stem cell transplantation and protect against chemotherapy-induced myelosuppression (Neff et al., 2003).

  • Metabolic Fate in Organisms

    Understanding the metabolic fate of N2-Methylguanine is crucial in assessing its significance in carcinogenesis. Studies show that a major part of N2-Methylguanine is excreted unchanged, with only a small amount undergoing N-demethylation (Craddock et al., 1968).

  • Role in Alkylating Agents' Antitumor Activity

    N2-Methylguanine is involved in the antitumor activity of methylating agents like temozolomide. The formation of N2-Methylguanine adducts contributes to the killing response of tumor cells. The susceptibility of tumor cells to such agents is influenced by the functional status of DNA repair systems (Tentori & Graziani, 2002).

  • Biomarker in Clinical Studies

    N2-Methylguanine has been used as a biomarker in studies assessing DNA damage due to exposure to methylating agents. For instance, its presence in blood leukocytes has been studied to monitor DNA damage in humans exposed to methyl bromide (Pletsa et al., 2002).

  • Predictive Value in Chemotherapy

    The methylation status of N2-Methylguanine in glioblastoma patients is used as a predictor for the effectiveness of temozolomide treatment. This highlights its significance as a biomarker in tailoring personalized cancer therapies (Hegi et al., 2004).

Future Directions

To discover additional biological functions of m2G, it is necessary to develop time-saving and labor-saving calculation tools to identify m2G . These compounds, which also modulate transcriptional termination as efficiently as guanine, open up a significant new chemical space of guanine modifications in the search for antimicrobial agents that target purine riboswitches .

properties

IUPAC Name

2-(methylamino)-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2H,1H3,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSSKEDGVONRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143124
Record name 6H-Purin-6-one, 1,7-dihydro-2-(methylamino)- (9CI)
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name 6-Hydroxy-2-methylaminopurine
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Record name N2-Methylguanine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N2-Methylguanine

CAS RN

10030-78-1
Record name N2-Methylguanine
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Record name 6-Hydroxy-2-methylaminopurine
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Record name N2-Methylguanine
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Record name 6H-Purin-6-one, 1,7-dihydro-2-(methylamino)- (9CI)
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URL https://comptox.epa.gov/dashboard/DTXSID60143124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-Methylguanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006040
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
288
Citations
B Roe, M Michael, B Dudock - Nature New Biology, 1973 - nature.com
ONE approach to determine the specific nucleotides primarily involved in the recognition of a tRNA by an aminoacyl tRNA synthetase is to compare the sequences of several tRNAs …
Number of citations: 61 www.nature.com
PV Sergiev, AA Bogdanov… - Nucleic acids research, 2007 - academic.oup.com
Five nearly universal methylated guanine-(N2) residues are present in bacterial rRNA in the ribosome. To date four out of five ribosomal RNA guanine-(N2)-methyltransferases are …
Number of citations: 61 academic.oup.com
E Wainfan, M Dizik, ME Balis - … et Biophysica Acta (BBA)-General Subjects, 1984 - Elsevier
… the latter tRNAs were found to be primarily N2-methylguanine and N 2,N2-dimethylguanine. … , tRNA met and tRNA Phe, were primarily N2-methylguanine and N2,N2-dimethylguanine. …
Number of citations: 10 www.sciencedirect.com
DC Youvan, JE Hearst - Proceedings of the National …, 1979 - National Acad Sciences
… to attenuation at the known positions of N2-methylguanine (m2G) in the rRNA sequence. … pauses correlate with the known positions (3) of N2-methylguanine (m2G) in the RNA template. …
Number of citations: 99 www.pnas.org
M Dizik, E Wainfan - Journal of the National Cancer Institute, 1985 - academic.oup.com
… The products of each of these methylations were at least 90% N2-methylguanine and 2,2-diMeG. tRNANfmet was also seen to be a specific substrate for 2-MeG methyltransferase …
Number of citations: 5 academic.oup.com
A Ono, T Ueda - Nucleic acids research, 1987 - academic.oup.com
Decadeoxynudeotides containing hypoxanthine, N 2 -methyl-guanine, 3-deazaadenine in the recognition sequences of rest-riction endonucleases Bgl II, Sau 3AI, and Mbo I were …
Number of citations: 42 academic.oup.com
HJ Helbock, J Thompson, H Yeo, BN Ames - Free Radical Biology and …, 1996 - Elsevier
… N2-methyl-8-oxoguanine produced from authentic N2-methylguanine using a copper/peroxide/… N2-methylguanine and N2-dimethylguanine are highly conserved components of transfer …
Number of citations: 68 www.sciencedirect.com
TW Munns, KC Podratz, PA Katzman - Biochemical and Biophysical …, 1974 - Elsevier
… in duration were required for N2-methylguanine to approach its … earlier stage of maturation than that of N2-methylguanine. … pulse) that of N2-methylguanine was only 50% of maximum. …
Number of citations: 6 www.sciencedirect.com
A Pierré, A Berneman, M Vedel, M Robert-Gero… - Biochemical and …, 1978 - Elsevier
The location of the N 2 -methylguanine transferase associated with Avian Myeloblastosis virus was determined by comparison with that of viral reverse transcriptase. The kinetic …
Number of citations: 8 www.sciencedirect.com
VM Craddock - Biochimica et Biophysica Acta (BBA)-Nucleic Acids and …, 1972 - Elsevier
… separation of 3-methylcytosine from 5-methylcytosine, isopropanol water (85 : 15, v/v) with ammonia in the vapour phase; (2) for separation of N"dimethylguanine and N2-methylguanine…
Number of citations: 25 www.sciencedirect.com

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